ethyl 2-[(2Z)-2-[(1,3-benzothiazole-6-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
ethyl 2-[(2Z)-2-[(1,3-benzothiazole-6-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound featuring a benzo[d]thiazole core structure
Scientific Research Applications
Chemistry
In chemistry, ethyl 2-[(2Z)-2-[(1,3-benzothiazole-6-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” are currently unknown. The compound belongs to the benzothiazole class of molecules , which are known to interact with a variety of biological targets, including various enzymes and receptors.
Mode of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are typically mediated through interactions with various cellular targets, leading to changes in cellular processes and signaling pathways.
Biochemical Pathways
Benzothiazole derivatives have been found to interfere with several biochemical pathways, depending on their specific targets . For instance, some benzothiazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular signaling pathways, leading to their biological effects.
Result of Action
Based on the known activities of other benzothiazole derivatives, it can be speculated that this compound may exert its effects by modulating the activity of its cellular targets, leading to changes in cellular processes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(1,3-benzothiazole-6-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the formation of the benzo[d]thiazole core, followed by the introduction of functional groups such as the carbonyl, imino, and sulfamoyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2Z)-2-[(1,3-benzothiazole-6-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
tert-Butyl carbamate: Another compound with a carbamate functional group, used in different applications.
Uniqueness
ethyl 2-[(2Z)-2-[(1,3-benzothiazole-6-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of functional groups and the benzo[d]thiazole core. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S3/c1-2-28-17(24)9-23-14-6-4-12(31(20,26)27)8-16(14)30-19(23)22-18(25)11-3-5-13-15(7-11)29-10-21-13/h3-8,10H,2,9H2,1H3,(H2,20,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCZZUIJTIOROQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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